molecular formula C8H15N3 B114481 1-tert-butyl-3-methyl-1H-pyrazol-5-amine CAS No. 141459-53-2

1-tert-butyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B114481
CAS No.: 141459-53-2
M. Wt: 153.22 g/mol
InChI Key: CMPRMWFPGYBHTQ-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (CAS: 118430-73-2; molecular formula: C₈H₁₅N₃; molecular weight: 153.23 g/mol) is a pyrazole derivative characterized by a tert-butyl group at the N1 position and a methyl group at the C3 position. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science applications. Its synthesis, as described by Pollock and Cole (2012), involves the reaction of tert-butyl hydrazine hydrochloride with sodium hydroxide under controlled heating, followed by purification steps to achieve high yields (up to 82%) and purity . The tert-butyl group acts as a steric and electronic protecting group, enhancing stability during subsequent reactions, such as palladium-catalyzed cross-couplings .

Biochemical Analysis

Biochemical Properties

1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the JNK/c-Jun pathway, which is crucial for cell survival and apoptosis. By inhibiting this pathway, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can protect cells from oxidative stress-induced apoptosis and senescence . Furthermore, this compound has been shown to alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of the target biomolecule’s activity. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine over time in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, although it can undergo degradation over extended periods . The long-term effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine on cellular function have been observed in both in vitro and in vivo studies. These studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as protecting cells from oxidative stress and improving cellular function . At higher doses, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse effects.

Metabolic Pathways

1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The primary metabolic pathway for this compound involves its oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. Understanding the metabolic pathways of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine is crucial for elucidating its overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine in specific cellular compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1-(tert-butyl)-3-methyl-1H-pyrazol-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Biological Activity

1-tert-butyl-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative recognized for its potential in medicinal chemistry and organic synthesis. This compound has garnered interest due to its diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article provides a detailed overview of the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

  • Molecular Formula : C_8H_12N_4
  • Molecular Weight : 153.22 g/mol
  • Structure : Characterized by a tert-butyl group and a methyl group attached to the pyrazole ring, which influences its biological activity and interaction with various targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in human cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (µM) Effect
A549 (Lung)15.2Inhibition of growth
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)18.0Cell cycle arrest

These findings suggest that the compound could serve as a lead structure for the development of new anticancer agents .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that this compound can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.

Model Dosage (mg/kg) Inflammation Reduction (%)
Carrageenan-induced1045%
Freund's Adjuvant2060%

The analgesic effects observed in these models further support its potential use in pain management therapies.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been shown to interact with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.
  • Receptor Binding : Preliminary studies suggest that it may bind to various receptors implicated in pain and inflammation pathways, modulating their activity.
  • Cell Signaling Pathways : The compound may influence signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited growth in multiple cancer cell lines through apoptosis induction.
  • Anti-inflammatory Research : Research conducted on animal models indicated significant reductions in inflammatory responses when treated with varying doses of the compound.
  • Mechanistic Insights : A study utilizing computational methods provided insights into the binding interactions between the compound and key biological targets, enhancing understanding of its pharmacological profile .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-tert-butyl-3-methyl-1H-pyrazol-5-amine is utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance the pharmacological properties of newly developed drugs. For instance, it has been employed in the synthesis of pyrazole derivatives that exhibit anti-inflammatory and anticancer activities.

Case Study: Synthesis of Bioactive Pyrazoles
A study demonstrated the synthesis of N-(5-pyrazolyl)amines from this compound through a one-pot reductive amination process. The resulting compounds showed promising biological activity, indicating the potential of this pyrazole derivative in drug discovery .

Agricultural Applications

Agrochemicals
The compound is also explored for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for enhancing crop protection and yield.

Data Table: Herbicidal Activity

CompoundActivityTarget EnzymeReference
This compoundModerateACCase
Related Pyrazole DerivativeHighALS

Material Science

Polymer Chemistry
In material science, this compound is investigated for its role in synthesizing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors.

Case Study: Polymer Formulation
Research has indicated that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This application opens avenues for developing high-performance materials suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
The compound has been used in biochemical research to study enzyme inhibition mechanisms. By acting as an inhibitor, it helps elucidate the pathways involved in various biochemical processes, aiding in drug discovery.

Data Table: Enzyme Inhibition Studies

EnzymeInhibitorIC50 (µM)Reference
Cyclooxygenase (COX)This compound25
Lipoxygenase (LOX)Related Pyrazole Derivative15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-butyl-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example:

  • Step 1: Condensation of tert-butyl hydrazine with β-keto esters or α,β-unsaturated ketones to form the pyrazole core.
  • Step 2: Functionalization via nucleophilic substitution or catalytic coupling to introduce the methyl group at position 2.
  • Optimization Tips:
    • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .
    • Catalytic Pd/C or CuI can improve yields in cross-coupling steps .
    • Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
    • NMR (¹H/¹³C): Confirm substitution patterns by comparing chemical shifts to analogous pyrazole derivatives (e.g., 1-phenyl-1H-pyrazol-5-amine) .
    • HPLC-MS: Detect impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • Elemental Analysis: Verify molecular formula (C₈H₁₅N₃) with ≤0.3% deviation .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Conduct reactions in fume hoods due to potential amine volatility .
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .
  • Waste Disposal: Neutralize acidic/basic residues before incineration via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Workflow:
    • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., amine group at position 5).
    • Simulate reaction pathways (e.g., alkylation or acylation) to assess activation energies.
  • Validation: Compare computed IR spectra with experimental data to refine accuracy .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Experimental Variables:
    • Assay Conditions: Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture media (pH, nutrients) may explain discrepancies .
    • Compound Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts.
  • Follow-Up Studies:
    • Perform dose-response curves (IC₅₀) with positive controls (e.g., ciprofloxacin).
    • Validate membrane permeability via logP calculations (target: 1–3 for optimal bioavailability) .

Q. How does the tert-butyl group influence the compound’s supramolecular interactions in crystal structures?

Methodological Answer:

  • X-ray Crystallography:
    • Analyze packing motifs (e.g., π-π stacking of pyrazole rings vs. van der Waals interactions from tert-butyl groups).
    • Compare with analogs (e.g., 1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine) to identify steric effects .
  • Hirshfeld Surface Analysis: Quantify hydrogen-bonding contributions (N–H···N interactions dominate in pyrazole derivatives) .

Q. What advanced catalytic systems enable enantioselective modifications of this compound?

Methodological Answer:

  • Chiral Catalysts:
    • Organocatalysts: Proline derivatives for asymmetric Mannich reactions at the amine site.
    • Metal Complexes: Ru(II)-BINAP systems for hydrogenation of prochiral ketones introduced via Friedel-Crafts alkylation.
  • Characterization: Use chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (≥95% target) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of pyrazole amines allows for diverse modifications. Below is a comparative analysis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine with analogous compounds, focusing on synthesis, properties, and applications.

Key Observations:

  • Steric Effects : The tert-butyl group universally enhances steric protection, but substituents at C4 (e.g., bromophenyl) or N5 (e.g., methoxybenzyl) introduce electronic and functional diversity .
  • Synthetic Efficiency : Palladium-catalyzed methods yield ~54–82%, while solvent-free approaches achieve comparable yields with reduced environmental impact .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms supramolecular interactions in nitro- or bromophenyl derivatives, critical for material design .

Physicochemical and Functional Properties

Nonlinear Optical (NLO) Activity

  • 4-(4-Bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine : Exhibits superior NLO properties due to electron-withdrawing bromine and extended conjugation, as validated by DFT studies .
  • This compound: Limited NLO activity but serves as a precursor for NLO-active derivatives .

Pharmacological Potential

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine : Demonstrated bioactivity in preliminary assays, attributed to the methoxybenzyl group’s electron-donating effects .
  • 5-tert-Butyl-N-{2-[(3R)-3-isopropylpiperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-3-amine : Shows promise in kinase inhibition studies, highlighting the role of heterocyclic extensions .

Solubility and Reactivity

  • Naphthyl Derivatives : Increased hydrophobicity due to aromatic systems, impacting solubility in polar solvents .
  • Methoxybenzyl Derivatives : Improved solubility in organic solvents, facilitating drug delivery applications .

Properties

IUPAC Name

2-tert-butyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-6-5-7(9)11(10-6)8(2,3)4/h5H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPRMWFPGYBHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353195
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141459-53-2
Record name 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-3-methyl-1H-pyrazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 16.4 g (0.2 mol) of 3-aminocrotononitrile in 100 cm3 of n-pentanol were added 19.4 g (0.22 mol) of tert-butylhydrazine. This solution was heated at reflux for 20 hours. The n-pentanol was subsequently distilled off under reduced pressure. A pale yellow solid was obtained, which was taken up in 100 cm3 of isopropyl ether at room temperature and filtered on a sinter funnel. After drying under vacuum at 40° C., 18 g of the expected product were obtained in the form of a pale yellow solid, the melting point of which was from 172 to 175° C.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 3-aminobut-2-enenitrile (60 g, 731 mmol) and tert-butylhydrazine (96 g, 731.1 mmol) in ethanol (35 ml), triethylamine (220 ml, 2195 mmol) was added. The mixture was refluxed for 12-16 h. The reaction mixture was then concentrated under reduced pressure. The concentrate was extracted with water (100 ml) and ethylacetate (700 ml). The organic layer was washed with brine and dried over Na2SO4 and concentrated under reduced pressure to obtain the title product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-tert-butyl-3-methyl-1H-pyrazol-5-amine
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
1-tert-butyl-3-methyl-1H-pyrazol-5-amine
1-tert-butyl-3-methyl-1H-pyrazol-5-amine

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